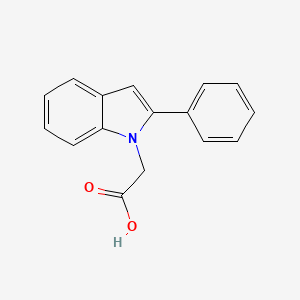

(2-phenyl-1H-indol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)11-17-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIREVUBJAFZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202109 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

(2-phenyl-1H-indol-1-yl)acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (2-phenyl-1H-indol-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry and natural products. Its structure is characterized by a phenyl substituent at the C-2 position of the indole ring and an acetic acid moiety attached to the indole nitrogen (N-1). This substitution pattern makes it a subject of significant interest, as the 2-phenylindole core is recognized as a "privileged structure," capable of binding to multiple biological receptors with high affinity.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its utilization in research and drug development.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. The core indole structure is planar, while the phenyl group at C-2 and the acetic acid group at N-1 are positioned out of this plane. The carboxylic acid functional group imparts acidic properties and provides a key handle for derivatization.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 62663-25-6 | |

| Molecular Formula | C₁₆H₁₃NO₂ | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to off-white powder/crystalline solid | [2][3] |

| Melting Point | 172-174 °C | |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and DMF. | [2][3] |

| Acidity (pKa) | Estimated ~4-5 (typical for carboxylic acids) |

Synthesis and Manufacturing

The synthesis of this compound is efficiently achieved through a two-step process. The first step establishes the core 2-phenylindole scaffold, followed by N-alkylation to introduce the acetic acid side chain. This approach provides high yields and allows for modular derivatization.

Diagram 2: Synthetic Workflow

References

(2-phenyl-1H-indol-1-yl)acetic acid CAS number 62663-25-6

An In-depth Technical Guide to (2-phenyl-1H-indol-1-yl)acetic acid (CAS: 62663-25-6)

Executive Summary

This compound, registered under CAS number 62663-25-6, is a derivative of the 2-phenylindole scaffold. The 2-phenylindole core is recognized in medicinal chemistry as a "privileged structure," a framework capable of binding to a multitude of biological targets and exhibiting a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, analytical characterization, known biological context, and essential safety protocols. The information presented herein is synthesized from established literature to support researchers in academic and industrial settings, providing both foundational knowledge and practical, field-proven insights for its application in drug discovery and development.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, with solubility in common organic solvents.[2][3] Its core structure, 2-phenylindole, is a non-planar molecule due to steric interactions between the indole and phenyl rings, which confers distinct electronic properties that influence its chemical reactivity and biological interactions.[4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 62663-25-6 | [5] |

| Molecular Formula | C₁₆H₁₃NO₂ | [5] |

| Molecular Weight | 251.28 g/mol | [3][6] |

| Physical Form | Powder / Crystalline Solid | [2][3] |

| Melting Point | 172-174 °C | [3][7] |

| Solubility | Soluble in ethanol, dichloromethane | [2] |

| Storage | Store at room temperature in a cool, dry place | [3][8] |

Table 2: Key Spectroscopic Data (Predicted & Core-Based)

| Spectroscopy | Characteristic Features | Source(s) for Core |

| ¹H NMR | Signals in the aromatic region (δ 7.20-7.70 ppm); Singlet for the methylene (CH₂) protons; Absence of the N-H proton signal seen in the 2-phenylindole precursor. | [4] |

| ¹³C NMR | Signals for aromatic carbons (δ 110-137 ppm); Signal for the carbonyl carbon (C=O) of the acetic acid group. | [4] |

| IR (Infrared) | Broad O-H stretch (carboxylic acid); C=O stretch (~1700 cm⁻¹); Aromatic C=C stretches (~1600 cm⁻¹); C-N stretch (1100-1300 cm⁻¹); Absence of the N-H stretch seen in the precursor (~3415 cm⁻¹). | [4][9] |

| Mass Spec (MS) | Molecular ion peak at m/z 193 for the 2-phenylindole core; Expected molecular ion peak for the title compound at m/z 251. | [4] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that hinges on two cornerstone reactions in organic chemistry: the Fischer Indole Synthesis to create the core scaffold, followed by N-alkylation to introduce the acetic acid moiety.

Workflow Overview

The overall synthetic strategy involves the acid-catalyzed cyclization of a phenylhydrazone intermediate to form the 2-phenylindole core, which is then functionalized at the indole nitrogen.

References

- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. 2-(2-phenyl-1H-indol-1-yl)acetic acid | 62663-25-6 [sigmaaldrich.com]

- 4. webqc.org [webqc.org]

- 5. scbt.com [scbt.com]

- 6. 62663-25-6|2-(2-Phenyl-1H-indol-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. jk-sci.com [jk-sci.com]

- 8. fishersci.ie [fishersci.ie]

- 9. ymerdigital.com [ymerdigital.com]

An In-depth Technical Guide to the Molecular Structure of (2-phenyl-1H-indol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-phenyl-1H-indol-1-yl)acetic acid, a molecule of interest within the broader class of indole derivatives. Recognizing the significant role of indole-containing compounds in medicinal chemistry and materials science, this document delves into the structural characteristics, synthesis, and potential applications of this specific analog. The content is structured to provide not just a recitation of facts, but a causal understanding of the molecule's properties and the experimental logic behind its synthesis and characterization.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and the ability of the N-H proton to participate in hydrogen bonding contribute to its versatile binding capabilities with a wide range of biological targets. The substitution of a phenyl group at the 2-position and an acetic acid moiety at the 1-position of the indole ring, as in this compound, creates a molecule with a distinct three-dimensional structure and chemical reactivity profile, suggesting potential for novel biological activities. Indole derivatives are known to possess a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties[1].

Molecular Structure and Physicochemical Properties

The core of this compound is the bicyclic indole ring system, which consists of a fused benzene and pyrrole ring. A phenyl group is attached to the C2 position of the indole, and an acetic acid group is linked to the nitrogen atom (N1).

Key Molecular Descriptors:

The planarity of the indole ring, coupled with the rotatable phenyl and acetic acid groups, allows for a degree of conformational flexibility that can be crucial for its interaction with biological macromolecules. The carboxylic acid moiety introduces a key functional group capable of acting as a hydrogen bond donor and acceptor, and it imparts acidic properties to the molecule.

Below is a diagram illustrating the fundamental molecular structure.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole and phenyl rings, typically in the range of 7.0-8.0 ppm. A singlet for the methylene protons of the acetic acid group would likely appear around 5.0 ppm, shifted downfield due to the adjacent nitrogen and carbonyl group. The carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons between 110-140 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, likely above 170 ppm. The methylene carbon of the acetic acid group would be expected in the 45-55 ppm range.

-

FT-IR: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be present around 1700-1750 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings would be in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 251.28. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the indole ring and the acetic acid moiety.

Synthesis Methodology

The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the 2-phenylindole core, followed by the N-alkylation with an appropriate acetic acid synthon.

Step 1: Synthesis of 2-Phenylindole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indole derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a ketone or aldehyde. In the case of 2-phenylindole, acetophenone is the ketone of choice.

Experimental Protocol:

-

Formation of Acetophenone Phenylhydrazone:

-

In a round-bottom flask, dissolve acetophenone (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

-

Cyclization to 2-Phenylindole:

-

Place the dried acetophenone phenylhydrazone in a flask containing a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent.

-

Heat the mixture, typically to around 100-150°C, for 1-3 hours. The progress of the cyclization should be monitored by TLC.

-

After the reaction is complete, carefully pour the hot mixture into a beaker of ice water to precipitate the 2-phenylindole.

-

Collect the crude product by filtration, wash thoroughly with water to remove any residual acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylindole.

-

Caption: Workflow for the Fischer Indole Synthesis of 2-Phenylindole.

Step 2: N-Alkylation and Hydrolysis

The introduction of the acetic acid moiety at the N1 position is typically achieved through N-alkylation with an ethyl bromoacetate followed by hydrolysis of the resulting ester.

Experimental Protocol:

-

N-Alkylation of 2-Phenylindole:

-

Dissolve 2-phenylindole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indole nitrogen. If using NaH, exercise caution as it is highly reactive and flammable.

-

To the resulting solution, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2-phenyl-1H-indol-1-yl)acetate. This intermediate can be purified by column chromatography if necessary.

-

-

Hydrolysis to this compound:

-

Dissolve the crude or purified ethyl (2-phenyl-1H-indol-1-yl)acetate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will precipitate the desired carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound. Further purification can be achieved by recrystallization.

-

Caption: Workflow for N-Alkylation and Hydrolysis.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively reported in publicly accessible literature, the structural motifs present in the molecule suggest several avenues for investigation. The indole nucleus is a well-established pharmacophore, and the introduction of a phenyl group at the C2 position can enhance lipophilicity and introduce potential for pi-stacking interactions with biological targets. The N1-acetic acid side chain provides a handle for salt formation and can participate in critical hydrogen bonding interactions within a binding site.

Derivatives of indole-acetic acid have been explored for a range of therapeutic applications, including as anti-inflammatory agents, anticancer compounds, and antimicrobials[1]. The specific substitution pattern of this compound may confer novel selectivity or potency against various biological targets. Further research is warranted to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a fascinating molecule that combines the privileged indole scaffold with phenyl and acetic acid functionalities. While detailed experimental characterization data is not widely available, its synthesis is achievable through established and reliable chemical transformations. The structural features of this compound make it a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this and related indole derivatives.

References

(2-Phenyl-1H-indol-1-yl)acetic Acid: A Technical Guide to its Predicted Biological Activity

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin underscores its physiological significance. When functionalized, the indole scaffold gives rise to molecules with a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] A particularly promising class of indole derivatives are those bearing a phenyl group at the 2-position and an acetic acid moiety at the 1-position. This structural motif is reminiscent of classic non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for similar mechanisms of action.

This technical guide provides an in-depth exploration of the predicted biological activity of (2-phenyl-1H-indol-1-yl)acetic acid . While direct experimental data for this specific, unsubstituted parent compound is limited in publicly accessible literature, a wealth of information on its close structural analogs allows for a robust, evidence-based inference of its likely pharmacological profile. This document will synthesize findings from related compounds to build a comprehensive picture of its potential as an anti-inflammatory and analgesic agent, with a focus on its probable mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. We will also delve into the structure-activity relationships within this chemical class and provide detailed experimental protocols for researchers wishing to validate these predictions.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the 2-phenylindole core, commonly via the Fischer indole synthesis. This is followed by N-alkylation to introduce the acetic acid side chain.

Step 1: Fischer Indole Synthesis of 2-Phenylindole

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde. In the case of 2-phenylindole, acetophenone is the ketone of choice.

Protocol:

-

A mixture of acetophenone and phenylhydrazine is prepared in a suitable solvent, such as ethanol, often with a catalytic amount of a weak acid like glacial acetic acid.

-

The mixture is cooled to facilitate the formation of the phenylhydrazone intermediate.

-

The resulting solid phenylhydrazone is isolated by filtration and washed.

-

The dried phenylhydrazone is then cyclized by heating in the presence of a strong acid catalyst, such as polyphosphoric acid, to yield 2-phenylindole.

-

The product is isolated by pouring the reaction mixture into cold water, followed by filtration and recrystallization.

Step 2: N-Alkylation to Yield this compound

The introduction of the acetic acid moiety at the N1 position is achieved by reacting 2-phenylindole with a suitable two-carbon electrophile.

Protocol:

-

2-Phenylindole is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF).

-

A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to deprotonate the indole nitrogen, forming the corresponding anion.

-

Ethyl chloroacetate or a similar haloacetic acid ester is added to the reaction mixture. The indole anion acts as a nucleophile, displacing the halide to form the ethyl ester of this compound.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the desired this compound.

-

The final product is purified by recrystallization.

Predicted Biological Activities and Mechanism of Action

Based on extensive research on structurally related indole derivatives, this compound is predicted to exhibit significant anti-inflammatory and analgesic properties. The primary mechanism underlying these activities is likely the inhibition of the cyclooxygenase (COX) enzymes.

Anti-inflammatory and Analgesic Activity

The indole scaffold is a well-established pharmacophore for anti-inflammatory and analgesic agents.[1] The classic NSAID, Indomethacin, features an indole core and exerts its effects through COX inhibition. Numerous studies on 2-phenylindole derivatives have demonstrated their potential to reduce inflammation and pain in various animal models.

Commonly employed in vivo assays to evaluate these activities include:

-

Carrageenan-Induced Paw Edema in Rats: This is a standard model for acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rat, inducing localized edema. The reduction in paw volume after administration of the test compound, as compared to a control group, indicates anti-inflammatory activity.

-

Acetic Acid-Induced Writhing in Mice: This assay is used to assess peripheral analgesic activity. The intraperitoneal injection of acetic acid induces characteristic writhing movements in mice, which are a response to pain.[2] Analgesic compounds reduce the number of writhes observed.[2]

While specific data for this compound is not available, a study on 2-phenylindole derivatives with substitutions on the phenyl ring and indole nucleus showed significant inhibition of paw edema and acetic acid-induced writhings.[3] It is therefore highly probable that the parent compound, this compound, would also be active in these models.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade.[4] They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[4] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Most traditional NSAIDs are non-selective COX inhibitors, which accounts for both their therapeutic effects and their common side effects, such as gastrointestinal irritation. The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to mitigate these side effects.[4]

Derivatives of 2-phenylindole have been investigated as selective COX-2 inhibitors. The structural similarity of this compound to known COX inhibitors strongly suggests that it will also target these enzymes. The acetic acid side chain is a common feature in many NSAIDs and is crucial for binding to the active site of the COX enzymes.

The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the likely point of intervention for this compound.

Caption: The Cyclooxygenase (COX) Pathway and Predicted Inhibition.

Structure-Activity Relationship (SAR) of 2-Phenylindole Derivatives

The biological activity of 2-phenylindole derivatives can be significantly modulated by substitutions on the indole ring, the 2-phenyl group, and the N1-acetic acid side chain. Understanding these SARs is crucial for the design of more potent and selective analogs.

-

N1-Substitution: The presence of the acetic acid moiety at the N1 position is generally considered critical for COX inhibitory activity, as it mimics the carboxylic acid of arachidonic acid and can form key interactions in the enzyme's active site.

-

C2-Phenyl Ring: Substitutions on the 2-phenyl ring can have a profound impact on both potency and COX-2 selectivity. For instance, the presence of a sulfonamide or methylsulfonyl group at the para-position of the phenyl ring is a common feature in many selective COX-2 inhibitors, as this group can interact with a side pocket in the COX-2 active site that is not present in COX-1.

-

Indole Nucleus: Modifications to the indole core itself, such as the introduction of substituents at the C5 or C6 positions, can also influence activity. These substitutions can affect the electronic properties of the indole ring system and its overall binding affinity for the target enzyme.

Table 1: COX Inhibitory Activity of Selected Indole Derivatives (Illustrative)

| Compound | Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | None | Predicted | Predicted | Predicted |

| Indomethacin | N/A | 0.1 | 1.5 | 0.07 |

| Celecoxib | N/A | 15 | 0.04 | 375 |

Note: Data for Indomethacin and Celecoxib are for comparative purposes. Predicted values for the title compound would need to be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for key assays that can be used to evaluate the biological activity of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing

Objective: To evaluate the peripheral analgesic effect of the test compound in a mouse model.

Materials:

-

Swiss albino mice (20-25 g)

-

This compound

-

Acetic acid (0.6% v/v in saline)

-

Vehicle

-

Reference drug (e.g., Aspirin)

Procedure:

-

Divide the mice into groups as described above.

-

Administer the test compound, reference drug, or vehicle.

-

After a predetermined time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and start a timer.

-

Count the number of writhes (stretching of the abdomen and hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Calculate the percentage inhibition of writhing for each group relative to the vehicle control group.

In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

This compound

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, glutathione)

-

EIA kit for prostaglandin E2 (PGE2)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In separate wells of a microplate, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at 37°C for a short period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of enzyme activity for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 by plotting the percentage inhibition against the log of the compound concentration.

Future Directions and Conclusion

The structural features of this compound, in the context of the extensive body of research on related indole derivatives, strongly support its potential as a potent anti-inflammatory and analgesic agent, likely acting through the inhibition of COX enzymes. However, to move beyond inference and establish a definitive biological profile, direct experimental evaluation of this parent compound is essential.

Future research should focus on:

-

Confirming the predicted activities: Conducting in vivo studies, such as the carrageenan-induced paw edema and acetic acid-induced writhing assays, to quantify its anti-inflammatory and analgesic efficacy.

-

Elucidating the precise mechanism of action: Performing in vitro COX-1 and COX-2 inhibition assays to determine its IC50 values and selectivity index.

-

Establishing a baseline for future drug development: The experimental data for this compound will serve as a crucial benchmark for the design and synthesis of novel, more potent, and selective derivatives.

References

A Technical Guide to the Spectroscopic Characterization of (2-phenyl-1H-indol-1-yl)acetic acid

Foreword: The Importance of Spectroscopic Diligence in Drug Discovery

Molecular Structure and Key Features

(2-phenyl-1H-indol-1-yl)acetic acid (CAS 62663-25-6) possesses a molecular formula of C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol .[1] The structure comprises a central indole ring system, substituted with a phenyl group at the 2-position and an acetic acid moiety at the 1-position (the nitrogen atom). This unique arrangement of aromatic and acidic functional groups dictates its characteristic spectroscopic signature.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy provides invaluable information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole and phenyl rings, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group.

Expected ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of this compound, based on data from analogous compounds such as indole-3-acetic acid and 2-phenylindole derivatives.[2][3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Aromatic (Indole & Phenyl) | 7.0 - 8.0 | Multiplet | 9H |

| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet | 2H |

| Indole H-3 | 6.5 - 7.0 | Singlet or Doublet | 1H |

Interpretation and Causality

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift. Its broadness is a consequence of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The nine protons on the indole and phenyl rings will resonate in the aromatic region. Their precise chemical shifts and coupling patterns will depend on their positions and the electronic effects of the substituents. Protons on the phenyl ring ortho to the indole linkage may be shifted slightly downfield.

-

Methylene Protons: The two protons of the methylene group are adjacent to the electron-withdrawing nitrogen atom of the indole ring and the carbonyl group of the acetic acid, causing them to be deshielded and appear as a sharp singlet.

-

Indole H-3 Proton: The proton at the 3-position of the indole ring is expected to appear as a singlet or a small doublet, depending on coupling with other indole protons.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

-

Data Processing:

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are presented below, based on data for phenylacetic acid and substituted indoles.[4][5][6]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 170 - 175 |

| Aromatic & Indole (quaternary) | 130 - 145 |

| Aromatic & Indole (CH) | 110 - 130 |

| Methylene (-CH₂-) | 45 - 55 |

Interpretation and Rationale

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, placing its resonance at the far downfield end of the spectrum.

-

Aromatic and Indole Carbons: The twelve carbons of the aromatic rings will appear in the range of 110-145 ppm. The quaternary carbons (those not bonded to a hydrogen) will generally have lower intensities.

-

Methylene Carbon: The methylene carbon, being attached to the nitrogen and the carbonyl group, will be deshielded compared to a simple alkyl carbon and is expected to resonate in the 45-55 ppm range.

Caption: General experimental workflows for spectroscopic analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS will confirm the molecular weight and provide insights into its fragmentation pattern, which can further corroborate the proposed structure.

Expected Mass Spectral Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 251.

-

Key Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a fragment ion at m/z 206.

-

Loss of CH₂COOH: The entire acetic acid side chain can be cleaved, resulting in a fragment corresponding to the 2-phenylindole cation at m/z 193.

-

Further Fragmentation: The 2-phenylindole fragment may undergo further fragmentation, consistent with the patterns observed for this core structure.[7]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like LC-MS.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions. Electron Ionization (EI) can also be used, which typically induces more fragmentation.

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid, the C-H bonds of the aromatic and aliphatic parts, and the C=C bonds of the aromatic rings.

Expected IR Absorption Bands

The following table lists the key expected IR absorption frequencies.[8][9]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1300 - 1100 | Stretching |

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad and intense absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene group.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region arise from the C=C stretching vibrations within the indole and phenyl rings.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. While this guide presents a predictive analysis based on established chemical principles and data from analogous structures, it underscores the rigorous, multi-technique approach that is the cornerstone of modern chemical and pharmaceutical research. The provided protocols offer a standardized methodology for obtaining high-quality data, ensuring both accuracy and reproducibility in the characterization of this and other novel molecular entities.

References

- 1. 2-Phenyl-1H-indole-1-acetic acid ,97% [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. asianpubs.org [asianpubs.org]

- 7. 1H-Indole, 2-phenyl- [webbook.nist.gov]

- 8. ymerdigital.com [ymerdigital.com]

- 9. Acetic acid, phenyl ester [webbook.nist.gov]

(2-phenyl-1H-indol-1-yl)acetic acid literature review

An In-depth Technical Guide on (2-phenyl-1H-indol-1-yl)acetic acid: Synthesis, and Biological Context

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its presence in neurotransmitters like serotonin and hormones like melatonin underscores its physiological significance. The synthetic versatility of the indole scaffold has allowed for the development of numerous derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among these, the 2-phenyl-1H-indole framework represents a particularly privileged scaffold, with derivatives showing potential as central nervous system agents.[3]

This technical guide provides a comprehensive overview of this compound, a specific derivative of this important class. While this exact molecule is not extensively profiled in publicly available literature for a specific biological target, this guide will elucidate its synthesis based on established methodologies for related compounds. Furthermore, it will explore the broader biological context of the 2-phenyl-indole class and discuss relevant pharmacological targets, such as G-Protein Coupled Receptor 109A (GPR109A), for which other structurally distinct acids are known agonists. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and potential therapeutic avenues related to this molecular architecture.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, beginning with the well-established Fischer indole synthesis, followed by N-alkylation and subsequent hydrolysis. This classical approach offers a reliable and scalable route to the target molecule.

Overall Synthetic Workflow

The synthesis can be logically divided into four key stages:

-

Hydrazone Formation: Condensation of acetophenone and phenylhydrazine.

-

Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization to form the 2-phenylindole core.

-

N-Alkylation: Introduction of the acetic acid ester moiety onto the indole nitrogen.

-

Saponification: Hydrolysis of the ester to yield the final carboxylic acid.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-indole (Steps 1 & 2)

This protocol combines the formation of the hydrazone and its subsequent cyclization. The Fischer indole synthesis is a robust reaction for forming the indole ring from an arylhydrazone and an aldehyde or ketone under acidic conditions.[4]

Step 1: Aryl Hydrazone Formation

-

To a solution of acetophenone (0.167 mol) in ethanol (60 mL), add phenylhydrazine (0.167 mol).[3]

-

Add a catalytic amount of glacial acetic acid to the mixture.[4]

-

Cool the reaction mixture in an ice bath (0°C) to facilitate the precipitation of the solid product.[3]

-

Filter the resulting solid, wash it with dilute HCl followed by rectified spirit to remove unreacted starting materials.[3]

-

Recrystallize the crude product from ethanol to obtain the pure aryl hydrazone.

Step 2: Fischer Indole Synthesis (Cyclization)

-

Place the synthesized phenylhydrazone (0.15 mol) in a beaker containing an excess of polyphosphoric acid (approx. 180 g).[3][4]

-

Heat the mixture on a boiling water bath, maintaining the temperature between 100-120°C for approximately 10 minutes, with constant stirring.[4]

-

Pour the hot reaction mixture into a large volume of cold water (approx. 450 mL) and stir vigorously to dissolve the polyphosphoric acid.[4]

-

Filter the precipitated solid product and wash it thoroughly with ice-cold water to remove any residual acid.[4]

-

The resulting solid is 2-phenyl-1H-indole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Steps 3 & 4)

Step 3: N-Alkylation with Ethyl Chloroacetate

-

In a round-bottom flask, dissolve 2-phenyl-1H-indole (3 mol) in dimethylformamide (DMF, 10 mL).[3]

-

Add potassium carbonate (K₂CO₃, 6 mol) as a base.[3]

-

Add ethyl chloroacetate (4 mol) to the mixture.[4]

-

Stir the reaction mixture at room temperature for 4 hours using a magnetic stirrer.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

Upon completion, dilute the reaction mixture with cold water to precipitate the product, ethyl (2-phenyl-1H-indol-1-yl)acetate.[3]

-

Filter the solid and recrystallize from ethanol to obtain the pure ester.[3]

Step 4: Saponification to the Carboxylic Acid

-

Dissolve the purified ethyl (2-phenyl-1H-indol-1-yl)acetate in a suitable solvent mixture, such as aqueous ethanol.

-

Add an excess of a base, such as sodium hydroxide (NaOH), and heat the mixture under reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., HCl) until the pH is acidic.

-

The final product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry to yield the pure product.

Physicochemical Properties

A summary of the key properties of the target compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | [5] |

| Molecular Weight | 251.279 g/mol | [5] |

| CAS Number | 62663-25-6 | [5] |

| Appearance | Solid (predicted) | - |

| Class | Indole derivative, Carboxylic acid | - |

Biological Activities of 2-Phenyl-Indole Derivatives

The 2-phenyl-indole scaffold is a recurring motif in compounds with significant biological activity. While specific data for this compound is limited in peer-reviewed literature, the broader class of derivatives has been explored for various therapeutic applications.

-

Antidepressant Activity: Several 2-phenyl-indole derivatives have been synthesized and evaluated for their potential as antidepressant agents.[3] The indole nucleus is a key feature of vilazodone, a known antidepressant drug.[3]

-

Antimicrobial and Antifungal Activity: Indole-based compounds are well-regarded for their antimicrobial properties.[1][2] Studies on substituted 2-phenyl-1H-indoles have demonstrated their potential as antifungal agents, although their efficacy can be variable compared to established standards.[6]

-

Anti-inflammatory and Analgesic Activity: The indole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and novel indole derivatives are frequently investigated for anti-inflammatory, antipyretic, and analgesic effects.[1]

Contextual Target: G-Protein Coupled Receptor 109A (GPR109A)

Although this compound is not a confirmed GPR109A agonist, the presence of a carboxylic acid moiety—a key feature for binding to this receptor—makes it a molecule of potential interest for screening. GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2) is a Gᵢ protein-coupled receptor that has gained prominence as a therapeutic target for dyslipidemia and inflammation.[8][9]

Known Agonists and Mechanism of Action

The most well-known agonist for GPR109A is niacin (nicotinic acid).[10] Endogenous agonists include the ketone body β-hydroxybutyrate (BHB) and the short-chain fatty acid butyrate, which is produced by gut microbiota.[8][9][10] Activation of GPR109A in adipocytes leads to the coupling of an inhibitory G-protein (Gᵢ), which in turn inhibits adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, leading to a decrease in the activity of hormone-sensitive lipase and subsequent reduction in the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation has anti-inflammatory effects.[9][10]

Caption: GPR109A signaling pathway upon agonist binding.

Pharmacokinetics of Related Indole Structures

The pharmacokinetic profile of a drug candidate is critical for its success. While data for this compound is not available, studies on other complex indole acetic acid derivatives and related structures can provide valuable insights for researchers.

-

Absorption and Bioavailability: Some complex indole-based compounds have been shown to have limited intestinal absorption and low oral bioavailability (<10%).[11] This can be due to factors like low permeability.[11]

-

Plasma Protein Binding: Many drug molecules, including indole derivatives, exhibit high binding to plasma proteins (>99%), which can affect their distribution and clearance.[11]

-

Metabolism: The metabolic stability of indole derivatives can vary. Phase I metabolism in liver microsomes is a key consideration.[11]

-

Non-linear Kinetics: For some related compounds, non-linear pharmacokinetics have been observed at higher doses, indicating saturation of metabolic or transport processes.[11][12]

These findings suggest that any future development of this compound or its analogs should include early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to identify and address potential pharmacokinetic liabilities.

Future Research Directions

Given the well-defined synthesis and the privileged nature of the 2-phenyl-indole scaffold, this compound represents a foundational molecule for further investigation.

-

Broad Biological Screening: The compound should be subjected to a broad panel of biological assays to identify its primary pharmacological activity. This should include assays for anti-inflammatory, antimicrobial, anticancer, and CNS-related targets.

-

GPR109A Activity Assessment: A targeted investigation into its potential as a GPR109A agonist is warranted. In vitro assays, such as cAMP accumulation or β-arrestin recruitment assays, could quickly determine if it interacts with this receptor.[13]

-

Structure-Activity Relationship (SAR) Studies: If a promising activity is identified, a medicinal chemistry campaign to synthesize analogs could be initiated. Modifications to the phenyl ring, the indole core, and the length of the acetic acid linker could be explored to optimize potency and selectivity.

-

Pharmacokinetic Profiling: A comprehensive in vitro and in vivo pharmacokinetic characterization would be essential to assess its drug-like properties and potential for further development.

Conclusion

This compound is a readily synthesizable molecule belonging to a class of compounds with proven importance in medicinal chemistry. This guide has detailed a robust synthetic pathway via the Fischer indole synthesis and subsequent N-alkylation. While the specific biological profile of this compound remains to be fully elucidated, the diverse activities of its structural relatives suggest a high potential for pharmacological utility. The contextual overview of GPR109A provides a potential starting point for investigation, given the compound's structural features. Future research focused on systematic biological screening and pharmacokinetic evaluation will be crucial in unlocking the therapeutic potential of this and related 2-phenyl-indole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. ijrpr.com [ijrpr.com]

- 5. scbt.com [scbt.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Tiplasinin - Wikipedia [en.wikipedia.org]

- 8. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of 2-phenyl-1,3-indandione in the rat after i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (2-phenyl-1H-indol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of (2-phenyl-1H-indol-1-yl)acetic acid, a key scaffold in medicinal chemistry. The protocol is designed for researchers and drug development professionals, offering a detailed, three-part synthetic strategy that begins with the formation of 2-phenylindole via the classic Fischer indole synthesis. Subsequent N-alkylation with ethyl bromoacetate, followed by ester hydrolysis, yields the final product. This guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and outlines critical safety precautions, ensuring a reproducible and safe laboratory workflow.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Their versatile biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties, make them highly valuable in drug discovery and development.[1] this compound, in particular, serves as a crucial building block for non-steroidal selective estrogen receptor modulators (SERMs) like zindoxifene and bazedoxifene.[1] The synthetic pathway detailed herein offers a reliable and well-established route to this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in three distinct stages:

-

Fischer Indole Synthesis: Formation of the 2-phenylindole core.

-

N-Alkylation: Introduction of the acetate side chain at the indole nitrogen.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This approach is favored for its use of readily available starting materials and its robust, well-documented reaction mechanisms.

Figure 1: Overall three-step synthesis of this compound.

Part 1: Synthesis of 2-phenylindole via Fischer Indole Synthesis

The cornerstone of this synthesis is the Fischer indole reaction, a venerable and powerful method for constructing the indole ring system, first discovered by Hermann Emil Fischer in 1883.[1][2] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to yield the indole.[3][4]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-established steps:[2][3][4][5]

-

Hydrazone Formation: Phenylhydrazine and acetophenone undergo a condensation reaction to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[6][6]-sigmatropic rearrangement, which breaks the weak N-N bond.

-

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the energetically favorable aromatic indole ring.[3]

Figure 2: Key stages of the Fischer indole synthesis mechanism.

Experimental Protocol: 2-phenylindole

This protocol is adapted from established procedures.[1][7][8]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol).

-

Solvent Addition: Add 60 mL of ethanol to the flask.

-

Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the initial hydrazone formation.[1]

-

Reaction: Heat the mixture in a boiling water bath for 15-20 minutes.[9]

-

Intermediate Isolation (Optional but Recommended): Cool the reaction mixture to room temperature, then in an ice bath to precipitate the acetophenone phenylhydrazone intermediate. Filter the solid, wash with cold ethanol, and dry. The reported melting point is 106 °C.[1]

-

Cyclization: Prepare polyphosphoric acid (PPA) by carefully adding phosphorus pentoxide (13 g) to orthophosphoric acid (7 g) in a separate flask (Note: this is an exothermic reaction).[9] Add the prepared PPA (or a commercially available PPA) to the crude or purified phenylhydrazone.

-

Heating: Heat the mixture in a boiling water bath for 10-15 minutes.[9] The color of the reaction will darken significantly.

-

Work-up: Allow the mixture to cool slightly, then carefully pour it into 450-500 mL of cold water with vigorous stirring to break up the solid mass.[1][9]

-

Purification: Filter the crude 2-phenylindole at the pump, wash thoroughly with water, and then recrystallize from hot ethanol.[1][9] Dry the resulting colorless, plate-like crystals.

| Parameter | Expected Value |

| Yield | ~75-85% |

| Appearance | Colorless to off-white solid |

| Melting Point | 188-190 °C |

Part 2: N-Alkylation of 2-phenylindole

With the indole core constructed, the next step is to introduce the acetic acid side chain. This is achieved via a standard N-alkylation reaction using ethyl bromoacetate in the presence of a mild base.

Mechanism of N-Alkylation

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The indole nitrogen, while not strongly basic, can be deprotonated by a suitable base (like potassium carbonate) to form an indolide anion. This potent nucleophile then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group.

Experimental Protocol: Ethyl (2-phenyl-1H-indol-1-yl)acetate

This protocol is based on general procedures for indole N-alkylation.[7]

-

Setup: In a 100 mL round-bottom flask, dissolve 2-phenylindole (3 mmol) in 10 mL of dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 6 mmol) to the solution.

-

Reagent Addition: Add ethyl bromoacetate (4 mmol) dropwise to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 50 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

| Parameter | Expected Value |

| Yield | ~80-90% |

| Appearance | White to pale yellow solid |

| Melting Point | 75-77 °C |

Part 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to yield the target carboxylic acid. This is a straightforward base-catalyzed hydrolysis.

Mechanism of Hydrolysis

The hydroxide ion (from NaOH) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and ethoxide, followed by an acidic workup to protonate the carboxylate, yields the final product.

Experimental Protocol: this compound

This protocol is adapted from standard ester hydrolysis procedures.[10]

-

Setup: Dissolve the ethyl (2-phenyl-1H-indol-1-yl)acetate in a mixture of ethanol and water (e.g., 20 mL ethanol, 5 mL water).

-

Base Addition: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction is complete when the oily ester layer is no longer visible.[10]

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2-3 with cold dilute hydrochloric acid (HCl).

-

Purification: The this compound will precipitate as a solid. Filter the product, wash with cold water to remove inorganic salts, and dry. The product can be recrystallized if further purification is needed.

| Parameter | Expected Value |

| Yield | >90% |

| Appearance | White solid |

| Melting Point | 190-192 °C |

Safety Precautions

This synthesis involves several hazardous chemicals. Adherence to strict safety protocols is mandatory. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

| Chemical | Hazards | Recommended PPE & Handling |

| Phenylhydrazine | Toxic if swallowed, in contact with skin, or if inhaled.[11][12] Suspected carcinogen and mutagen.[13][14] Skin and eye irritant.[12] | Nitrile gloves, safety goggles with side shields, lab coat. Handle in a fume hood.[11][13] |

| Acetophenone | Harmful if swallowed.[15] Causes serious eye irritation.[16][17] Combustible liquid.[18] | Nitrile gloves, safety goggles. Keep away from heat and open flames.[17] |

| Ethyl bromoacetate | Fatal if swallowed, in contact with skin, or if inhaled.[19][20] Severe skin and eye irritant. Lachrymator.[6][21] | Chemical resistant gloves, safety goggles, lab coat. Use only in a chemical fume hood.[6][21] |

| Sodium Hydroxide | Causes severe skin burns and eye damage.[22][23] Corrosive to respiratory tract.[22] | Chemical resistant gloves, safety goggles, face shield. Handle with care to avoid dust or splashes.[23][24] |

Conclusion

The described three-step synthesis provides a robust and efficient pathway to this compound. By following the detailed protocols and adhering to the specified safety measures, researchers can reliably produce this valuable intermediate for applications in drug discovery and organic synthesis.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. testbook.com [testbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. ymerdigital.com [ymerdigital.com]

- 8. ijrpr.com [ijrpr.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. carlroth.com [carlroth.com]

- 17. westliberty.edu [westliberty.edu]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.dk [fishersci.dk]

- 21. echemi.com [echemi.com]

- 22. chemsupply.com.au [chemsupply.com.au]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. tatachemicals.com [tatachemicals.com]

Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3] This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde, to yield a substituted indole.[2][4] The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals, including antimigraine drugs of the triptan class, anti-inflammatory agents like indomethacin, and a vast array of alkaloids with potent biological activities.[2][3][5][6][7]

This application note provides a detailed overview of the Fischer indole synthesis, including its mechanism, a step-by-step protocol for the preparation of a substituted indole, and practical insights for researchers in organic synthesis and drug development.

Mechanistic Insights: The Journey from Hydrazone to Indole

The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations.[8] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting the outcome of the synthesis, especially when dealing with unsymmetrical ketones which can lead to regioisomeric products.[9][10]

The generally accepted mechanism involves the following key steps:[1][2][11]

-

Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine with a ketone or aldehyde to form the corresponding arylhydrazone. This initial step is often carried out in situ.[8][9]

-

Tautomerization to Ene-hydrazine: The arylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[2][8]

-

[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.[1][11]

-

Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization to form a five-membered ring. Subsequent elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[1][8]

Mechanistic Pathway of the Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1H-indole

This protocol details the synthesis of 2,5-dimethyl-1H-indole from p-tolylhydrazine hydrochloride and acetone, a classic example of the Fischer indole synthesis.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Acetone

-

Glacial acetic acid

-

1 M Sodium hydroxide solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine p-tolylhydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents).

-

Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.[10]

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by a saturated aqueous sodium chloride solution (brine) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2,5-dimethyl-1H-indole.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of a substituted indole.

Key Reaction Parameters and Optimization

The success of the Fischer indole synthesis is highly dependent on the choice of catalyst and reaction conditions. A wide variety of acids can be employed, and the selection often depends on the specific substrates.[12]

| Parameter | Options | Considerations and Impact |

| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TsOH, Polyphosphoric acid (PPA).[1][2] Lewis Acids: ZnCl₂, BF₃, FeCl₃, AlCl₃.[1][2][12] | The choice of acid is crucial and can influence reaction rates and, in the case of unsymmetrical ketones, regioselectivity.[10][13] PPA is often effective for less reactive substrates. |

| Solvent | Acetic acid, ethanol, toluene, or solvent-free conditions. | Acetic acid can serve as both a solvent and a catalyst. Higher boiling point solvents like toluene can facilitate the removal of water and drive the reaction to completion. |

| Temperature | Room temperature to reflux. | Most Fischer indole syntheses require heating to proceed at a reasonable rate. Optimization of temperature is necessary to balance reaction speed with the potential for side reactions. |

| Starting Materials | Arylhydrazines and enolizable ketones or aldehydes. | The electronic nature of substituents on both the arylhydrazine and the carbonyl component can significantly affect the reaction outcome.[10] The carbonyl compound must have at least two alpha-hydrogens.[8] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Impure starting materials.- Incorrect reaction conditions (temperature, acid strength).[10]- Unfavorable electronic effects of substituents.[10] | - Purify starting materials before use.- Perform small-scale optimization experiments to find the ideal conditions.- Consider an alternative synthetic route if substituents are highly deactivating. |

| Mixture of Regioisomers | - Use of an unsymmetrical ketone.[9] | - The choice of acid catalyst and its concentration can influence the product ratio.[10] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[10] |

| Formation of Byproducts | - Aldol condensation of the carbonyl starting material.[10]- Oxidative decomposition of the indole product.[10] | - Add the carbonyl compound slowly to the reaction mixture.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10] |

| Reaction Fails to Go to Completion | - Insufficient heating or reaction time.- Catalyst deactivation. | - Increase the reaction temperature or prolong the reaction time.- Use a stronger acid catalyst, such as polyphosphoric acid. |

Conclusion

The Fischer indole synthesis is a powerful and enduring tool in the arsenal of the synthetic organic chemist. Its ability to generate a wide variety of substituted indoles from readily available starting materials ensures its continued application in drug discovery, natural product synthesis, and materials science.[6][7][14] By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively harness this classic reaction to construct complex and valuable indole-containing molecules.

References

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

Applications of (2-phenyl-1H-indol-1-yl)acetic acid in cancer research.

An Application Guide to (2-phenyl-1H-indol-1-yl)acetic acid in Cancer Research

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with significant biological activity.[1] Within this diverse family, the 2-phenylindole scaffold has emerged as a "privileged structure," demonstrating considerable potential as a source of novel anticancer agents.[2][3] These compounds have been shown to combat cancer through various mechanisms, including the disruption of microtubule dynamics and the modulation of critical signaling pathways.[2][3]

This compound is a derivative of this promising scaffold. While direct and extensive research on this specific molecule is emerging, its structural features place it at the intersection of two important classes of anticancer compounds: 2-phenylindoles and indole acetic acids. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the theoretical framework, mechanistic insights, and detailed experimental protocols required to investigate the anticancer potential of this compound, drawing upon the established activities of its structural analogs.

Part 1: Potential Mechanisms of Antitumor Action

The anticancer activity of this compound can be hypothesized based on the well-documented mechanisms of related 2-phenylindole and indole-3-acetic acid (IAA) derivatives. The primary lines of investigation should focus on cytotoxicity mediated by microtubule disruption, receptor modulation, and targeted oxidative stress.

Inhibition of Tubulin Polymerization

A significant number of 2-phenylindole derivatives exert their antiproliferative effects by interfering with the polymerization of tubulin, a critical component of the cellular cytoskeleton.[2][3]

Causality of Action: Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, which prevents proper spindle formation. This failure to assemble a functional spindle activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3] This mechanism is a clinically validated strategy, employed by successful chemotherapy drugs like Taxol and the Vinca alkaloids.

Estrogen Receptor (ER) Modulation

For hormone-dependent cancers, such as ER-positive breast cancer, certain 2-phenylindole derivatives act as Selective Estrogen Receptor Modulators (SERMs).[2][4]